molecular formula C26H29N5O2S B2564419 N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 894920-76-4

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2564419
CAS No.: 894920-76-4
M. Wt: 475.61
InChI Key: GUDIKKCUJPPNCQ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. The starting materials include benzylamine, ethylamine, and various substituted pyrazolo[4,3-d]pyrimidines. The key steps in the synthesis may include:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[4,3-d]pyrimidine core with a suitable thiol reagent.

    Acylation: The final step involves the acylation of the intermediate with acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[4,3-d]pyrimidine core may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is unique due to its combination of a pyrazolo[4,3-d]pyrimidine core with benzyl, ethyl, and sulfanyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2S/c1-4-29(15-20-9-7-6-8-10-20)23(32)18-34-26-27-22-17-30(5-2)28-24(22)25(33)31(26)16-21-13-11-19(3)12-14-21/h6-14,17H,4-5,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDIKKCUJPPNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)N(CC)CC3=CC=CC=C3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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